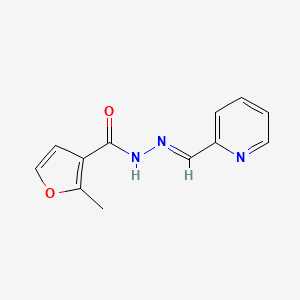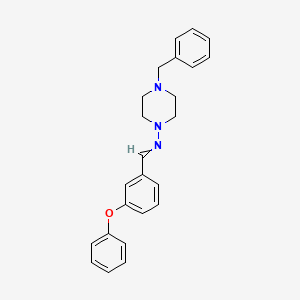![molecular formula C19H20N6O6 B11671934 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)
4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de 4-[(E)-{2-[(1,3-diméthyl-2,6-dioxo-1,2,3,6-tétrahydro-7H-purin-7-yl)acétyl]hydrazinylidène}méthyl]-2-méthoxyphényle est un composé organique complexe avec une structure unique. Il est caractérisé par la présence d’un système cyclique de purine, qui est un motif structurel courant dans de nombreuses molécules biologiquement actives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acétate de 4-[(E)-{2-[(1,3-diméthyl-2,6-dioxo-1,2,3,6-tétrahydro-7H-purin-7-yl)acétyl]hydrazinylidène}méthyl]-2-méthoxyphényle implique généralement plusieurs étapes :
Formation du dérivé de purine : Le matériau de départ, la 1,3-diméthylxanthine, subit une acétylation pour former l’acétate de 1,3-diméthyl-2,6-dioxo-1,2,3,6-tétrahydro-7H-purin-7-yl.
Réaction de l’hydrazine : Le dérivé acétate est ensuite mis en réaction avec de l’hydrazine pour former l’hydrazide correspondant.
Réaction de condensation : L’hydrazide est condensé avec de l’acétate de 4-formyl-2-méthoxyphényle en milieu acide pour donner le produit final.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP).
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des parties méthoxyphényle et purine.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle présents dans la structure.
Substitution : Le groupe acétate peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits formés
Oxydation : L’oxydation peut conduire à la formation d’acides carboxyliques et de cétones.
Réduction : La réduction donne généralement des alcools et des amines.
Substitution : Les réactions de substitution peuvent produire une variété de dérivés en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie
En chimie, ce composé peut servir de bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies de réaction et de nouveaux mécanismes.
Biologie
En recherche biologique, la partie purine du composé en fait un candidat potentiel pour l’étude des interactions enzymatiques, en particulier celles impliquant le métabolisme des purines.
Médecine
En chimie médicinale, la similitude structurelle du composé avec des molécules bioactives connues suggère des applications potentielles dans la découverte et le développement de médicaments. Il peut servir de composé de tête pour le développement de nouveaux agents thérapeutiques.
Industrie
Dans le secteur industriel, les propriétés uniques du composé pourraient être exploitées dans le développement de nouveaux matériaux, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s purine moiety makes it a potential candidate for studying enzyme interactions, particularly those involving purine metabolism.
Medicine
In medicinal chemistry, the compound’s structural similarity to known bioactive molecules suggests potential applications in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, the compound’s unique properties could be exploited in the development of new materials, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de l’acétate de 4-[(E)-{2-[(1,3-diméthyl-2,6-dioxo-1,2,3,6-tétrahydro-7H-purin-7-yl)acétyl]hydrazinylidène}méthyl]-2-méthoxyphényle n’est pas bien documenté. Ses caractéristiques structurelles suggèrent qu’il peut interagir avec des cibles biologiques par liaison hydrogène, interactions hydrophobes et empilement π-π. La partie purine peut lui permettre de se lier à des enzymes impliquées dans le métabolisme des nucléotides, inhibant potentiellement leur activité.
Comparaison Avec Des Composés Similaires
Composés similaires
1,3-Diméthylxanthine : Un dérivé de purine plus simple présentant des caractéristiques structurelles similaires.
Caféine : Un autre dérivé de purine ayant une activité biologique bien connue.
Théobromine : Un alcaloïde de purine naturel présentant des motifs structurels similaires.
Unicité
L’acétate de 4-[(E)-{2-[(1,3-diméthyl-2,6-dioxo-1,2,3,6-tétrahydro-7H-purin-7-yl)acétyl]hydrazinylidène}méthyl]-2-méthoxyphényle est unique en raison de la combinaison de son cœur purine avec les groupes hydrazinylidène et méthoxyphénylacetate. Cette structure unique offre un ensemble distinct de propriétés chimiques et biologiques qui le différencient des autres composés similaires.
Propriétés
Formule moléculaire |
C19H20N6O6 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C19H20N6O6/c1-11(26)31-13-6-5-12(7-14(13)30-4)8-21-22-15(27)9-25-10-20-17-16(25)18(28)24(3)19(29)23(17)2/h5-8,10H,9H2,1-4H3,(H,22,27)/b21-8+ |
Clé InChI |
ACQVPVJIGTUPJK-ODCIPOBUSA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11671854.png)

![N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide](/img/structure/B11671879.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671882.png)
![2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11671885.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11671890.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671903.png)
![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)




![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)

